molecular formula C12H10N4 B081205 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole CAS No. 13752-21-1

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole

Cat. No.: B081205
CAS No.: 13752-21-1
M. Wt: 210.23 g/mol
InChI Key: TZNMAIVZYDKFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole is a compound that features two imidazole rings connected through a phenyl group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(1H-imidazol-2-yl)benzaldehyde with ammonium acetate and an aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated phenyl-imidazole derivatives.

Scientific Research Applications

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

    1H-imidazole: The parent compound with a single imidazole ring.

    2-phenyl-1H-imidazole: A simpler analog with one imidazole ring and a phenyl group.

    4,5-diphenyl-1H-imidazole: A more complex analog with additional phenyl groups.

Uniqueness: 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole is unique due to the presence of two imidazole rings, which can enhance its binding affinity and specificity for certain targets. This structural feature also allows for greater versatility in chemical modifications and applications.

Properties

IUPAC Name

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMAIVZYDKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599786
Record name 2,2'-(1,4-Phenylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-21-1
Record name 2,2'-(1,4-Phenylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.